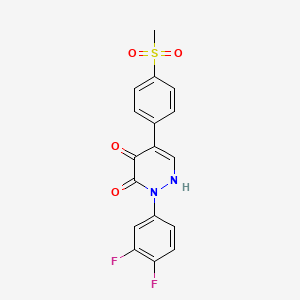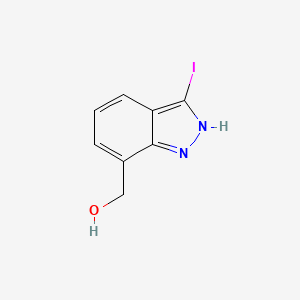
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes difluorophenyl and methanesulfonylphenyl groups attached to a dihydropyridazine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorophenyl intermediate: This involves the reaction of 3,4-difluoroaniline with suitable reagents to introduce the difluorophenyl group.
Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride under controlled conditions.
Cyclization to form the dihydropyridazine-dione core: The final step involves cyclization reactions under specific conditions to form the dihydropyridazine-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and methanesulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
- 2-(3,4-Difluorophenyl)-4-(4-hydroxyphenyl)-thiazole
- 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
What sets 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
221031-62-5 |
|---|---|
Molecular Formula |
C17H12F2N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-5-(4-methylsulfonylphenyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C17H12F2N2O4S/c1-26(24,25)12-5-2-10(3-6-12)13-9-20-21(17(23)16(13)22)11-4-7-14(18)15(19)8-11/h2-9,20H,1H3 |
InChI Key |
HWDCSDPTXXMXEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)



![2-methylpropan-2-yl 4-[4-nitro-3-(propan-2-yloxy)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8664032.png)






